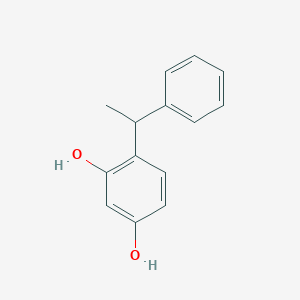

Phenylethyl resorcinol

Übersicht

Beschreibung

A tyrosinase inhibitor with skin-lightening activity.

Wirkmechanismus

Target of Action

The primary target of 4-(1-Phenylethyl)benzene-1,3-diol, also known as Phenylethyl resorcinol or 4-(alpha-Methylbenzyl)resorcinol, is tyrosinase , a key enzyme in the production of melanin . This compound acts as a tyrosinase inhibitor , reducing the enzyme’s activity and thus decreasing melanin production .

Mode of Action

This compound interacts with tyrosinase by binding to its active site, thereby inhibiting the enzyme’s ability to catalyze the oxidation of tyrosine to melanin . This interaction results in a decrease in melanin production, leading to a lightening effect on the skin .

Biochemical Pathways

The compound’s action primarily affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . The downstream effect is a reduction in melanin production, which can help lighten skin tone and reduce hyperpigmentation .

Pharmacokinetics

This compound exhibits high gastrointestinal absorption, indicating good bioavailability . It is also reported to be a CYP1A2 inhibitor . .

Result of Action

The molecular effect of this compound’s action is the inhibition of tyrosinase, leading to a decrease in melanin production . On a cellular level, this results in lighter skin pigmentation . It has been reported to have skin-lightening activity , reducing the appearance of dark spots and hyperpigmentation, and brightening the skin tone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable under inert atmosphere and room temperature conditions . It may oxidize when exposed to air and sunlight . Therefore, it is typically used in cosmetic formulations that protect it from air and light exposure .

Biologische Aktivität

Phenylethyl resorcinol (PR), chemically known as 4-(1-phenylethyl)-1,3-benzenediol, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in dermatological applications. This article explores its biological activity, focusing on its antifungal properties, skin whitening effects, and potential toxicological implications, supported by data tables and case studies.

Antifungal Activity

This compound has shown significant antifungal properties, particularly against dermatophytes. A study evaluated its effectiveness against nine dermatophyte species, revealing that PR demonstrated superior antifungal activity compared to fluconazole, a commonly used antifungal agent. The results indicated that PR achieved 100% inhibition against Trichophyton tonsurans at concentrations as low as 100 μg/mL, while fluconazole required higher concentrations for similar efficacy.

Table 1: Antifungal Activity of this compound vs. Fluconazole

| Dermatophyte | Concentration (μg/mL) | % Inhibition PR | % Inhibition Fluconazole |

|---|---|---|---|

| T. rubrum | 100 | 100 | 76.06 |

| T. tonsurans | 100 | 100 | 79.90 |

| M. gypseum | 20 | >50 | Not tested |

The mechanism of action involves structural alterations in the fungal cells, evidenced by electron microscopy, which showed increased vacuolation and thickening of the cell wall upon treatment with PR .

Skin Whitening Effects

PR is recognized for its potent skin-lightening properties due to its ability to inhibit tyrosinase activity, a critical enzyme in melanin synthesis. Research indicates that PR is approximately 22 times more effective than kojic acid and over 100 times more effective than β-arbutin in promoting skin lightening.

Table 2: Comparative Efficacy of Skin Lightening Agents

| Agent | Relative Efficacy (vs. Tyrosinase) |

|---|---|

| This compound | 22 times more effective than kojic acid |

| β-Arbutin | >100 times more effective than β-arbutin |

In vivo studies have confirmed that formulations containing PR can significantly lighten hyperpigmented skin in Asian populations when applied topically at concentrations as low as 0.5% . Furthermore, the incorporation of PR into nanostructured lipid carriers (NLCs) has enhanced its stability and delivery efficiency, allowing for sustained release and improved cellular uptake in melanoma cells .

Toxicological Considerations

Despite its beneficial effects, there are concerns regarding the safety profile of this compound. A case study documented an instance of allergic contact dermatitis linked to PR use in cosmetics. A 52-year-old female developed erythema after applying a skin-lightening essence containing PR. Patch testing confirmed a positive reaction to the compound, highlighting the potential for sensitization in susceptible individuals .

Wissenschaftliche Forschungsanwendungen

Skin-Lightening Agent

Phenylethyl resorcinol is primarily recognized for its effectiveness as a skin-lightening agent. Its mechanism of action involves the inhibition of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin. Studies have demonstrated that PR exhibits a significantly higher inhibitory effect on tyrosinase compared to traditional agents like kojic acid, making it an attractive alternative in cosmetic formulations aimed at reducing hyperpigmentation.

Case Studies and Research Findings

- In Vitro Studies : Research indicates that PR can inhibit melanin production effectively in B16 melanoma cells, demonstrating up to 80% inhibition of tyrosinase activity. This was corroborated by studies using ethosomal formulations that showed enhanced skin penetration and retention compared to liposomal and conventional solutions .

- Clinical Applications : PR has been incorporated into various topical formulations, including creams and serums. A notable study highlighted its successful incorporation into liposomal creams, which improved both stability and skin permeation, achieving a skin deposition value of 1732.76 µg/cm² after 24 hours .

Stability Enhancements through Novel Formulations

The stability of PR in topical formulations poses challenges due to its susceptibility to degradation under light and varying pH conditions. Recent research has focused on developing advanced delivery systems to enhance the stability and bioavailability of PR.

Formulation Techniques

- Ethosomes : Ethosomal formulations have been developed to encapsulate PR effectively. These vesicles demonstrated improved stability and delivery efficiency, with studies showing that ethosomes could deliver PR into the skin more effectively than traditional liposomes . The vesicles maintained over 90% active content even under adverse conditions.

- Nanoliposomes : Another innovative approach involves the use of nanoliposomes, which have been optimized for better stability and effective delivery of PR . These formulations not only enhance the solubility of PR but also improve its physicochemical properties.

| Formulation Type | Stability | Skin Penetration | Tyrosinase Inhibition |

|---|---|---|---|

| Ethosomes | High | Significantly higher than liposomes | ~80% |

| Nanoliposomes | Improved | Enhanced compared to traditional methods | Effective |

Regulatory Considerations

PR has been approved in various regions as a skin-lightening agent within specific concentration limits (e.g., 0.5% in cosmetic products). Regulatory bodies have recognized its efficacy and safety profile when used appropriately. Continuous research is essential for monitoring its long-term effects and compliance with safety standards.

Analytical Methods for Quality Control

To ensure quality control in cosmetic formulations containing PR, high-performance liquid chromatography (HPLC) methods have been developed for accurate quantification. These methods allow for the differentiation of PR from other common whitening agents, ensuring product integrity .

Eigenschaften

IUPAC Name |

4-(1-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10(11-5-3-2-4-6-11)13-8-7-12(15)9-14(13)16/h2-10,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSXNIMHIHYFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501005319 | |

| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-27-8 | |

| Record name | 4-(1-Phenylethyl)-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethyl resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl resorcinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Phenylethyl)-benzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(alpha-Methylbenzyl)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHYL RESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G37UFG162O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of phenylethyl resorcinol in achieving skin-lightening effects?

A1: this compound acts as a potent tyrosinase inhibitor. [, , , , ] Tyrosinase is the key enzyme involved in the production of melanin, the pigment responsible for skin color. By inhibiting tyrosinase, this compound effectively reduces melanin synthesis, leading to a skin-lightening effect. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H14O2, and its molecular weight is 214.26 g/mol. []

Q3: Are there any notable spectroscopic characteristics of this compound?

A4: Research utilizing ultraviolet-visible (UV-Vis) spectrophotometry highlights the compound's absorbance characteristics. This property is useful for analytical method development and quantification of this compound in various formulations. []

Q4: What are the limitations of using this compound in cosmetic formulations?

A5: this compound exhibits photoinstability and poor water solubility, limiting its direct application in cosmetic formulations. [, ]

Q5: How can the stability of this compound be enhanced for cosmetic applications?

A5: Several strategies have been explored to enhance the stability and delivery of this compound:

- Encapsulation in nanocarriers: This includes nanoliposomes, [, , ] nanostructured lipid carriers (NLCs), [, , , ], ethosomes, [], transfersomes, [, , ], invasomes, [, , ] and hybrid polymeric microspheres. [] Encapsulation improves stability, solubility, and penetration into the skin.

- Addition of UV absorbers: Incorporating UV absorbers, like Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), significantly improves the photostability of this compound in formulations. []

Q6: What are the advantages of utilizing NLCs as a delivery system for this compound?

A7: NLCs demonstrate promising potential due to their ability to enhance encapsulation efficiency, improve photostability, and provide a controlled release of this compound, thereby enhancing its efficacy. [, , , ]

Q7: How do liposomes compare to other delivery systems for this compound in terms of efficacy?

A8: Liposomal formulations have been shown to exhibit higher skin deposition of this compound compared to solutions or other formulations, leading to improved tyrosinase inhibition and melanin reduction. []

Q8: What is the role of penetration enhancers in topical formulations containing this compound?

A9: Penetration enhancers, like those found in ethosomes, facilitate the delivery of this compound across the skin barrier, increasing its effectiveness in targeting melanocytes. []

Q9: Have there been any reported cases of allergic contact dermatitis associated with this compound?

A10: Yes, there have been reported cases of allergic contact dermatitis attributed to this compound in cosmetic products. [, , , ] Patch testing with this compound is crucial for diagnosis.

Q10: Are there any known cross-reactions with other compounds when it comes to this compound allergy?

A11: While some individuals may exhibit sensitivity to this compound, cross-reactions with related compounds like resorcinol itself have not been observed in reported cases. []

Q11: What analytical methods are commonly employed to determine the content of this compound in formulations?

A12: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various formulations, including creams and nanoemulsions. [, ] UV-Vis spectrophotometry is also utilized due to the compound's characteristic absorbance properties. []

Q12: What key parameters are assessed during the validation of analytical methods for this compound?

A13: Method validation focuses on ensuring specificity, sensitivity, linearity, accuracy, and precision of the analytical technique used to quantify this compound. [, ]

Q13: What cell lines are commonly used to investigate the efficacy of this compound in inhibiting melanin production?

A14: B16 melanoma cells are frequently used to assess the anti-melanogenic effects of this compound in vitro. [, , , ] These cells are highly pigmented and provide a suitable model for studying melanin synthesis.

Q14: Have there been any clinical studies evaluating the effectiveness of this compound in treating hyperpigmentation?

A15: Yes, clinical studies have demonstrated the efficacy of topical formulations containing this compound in reducing the appearance of solar lentigines, a type of hyperpigmentation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.